molecular formula C26H27NO6 B11393560 N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11393560
M. Wt: 449.5 g/mol
InChI Key: LHYKSGHJGVTJEA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzyl group substituted with two methoxy groups, a furochromenone core, and a propanamide side chain. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the propanamide side chain: This step often involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up reaction volumes: .

    Optimizing reaction conditions: to improve yield and purity.

    Implementing continuous flow chemistry: to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the furochromenone core can be reduced to form alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: Similar structure with a butanamide side chain.

    N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)ethanamide: Similar structure with an ethanamide side chain.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO6/c1-14-16(3)32-22-12-23-20(11-19(14)22)15(2)18(26(29)33-23)7-9-25(28)27-13-17-6-8-21(30-4)24(10-17)31-5/h6,8,10-12H,7,9,13H2,1-5H3,(H,27,28)

InChI Key

LHYKSGHJGVTJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C

Origin of Product

United States

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